5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a triazolo-thiazole derivative characterized by a fused bicyclic core ([1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol) substituted with a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine moiety, and a methyl group at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 4-(4-Methoxyphenyl)piperazin-1-yl: A flexible substituent known to modulate receptor binding, particularly in CNS-targeting agents.
- Triazolo-thiazole core: Combines nitrogen and sulfur heteroatoms, enhancing hydrogen-bonding and polar interactions .
The compound’s molecular formula is C₂₅H₂₄N₅O₃S, with a molecular weight of 506.55 g/mol. While its exact pharmacological profile remains under investigation, its structural analogs (e.g., triazolo-thiadiazoles) exhibit diverse activities, including antimicrobial, neuroprotective, and anticancer effects .
Properties
IUPAC Name |
5-[furan-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14-22-21-26(23-14)20(27)19(30-21)18(17-4-3-13-29-17)25-11-9-24(10-12-25)15-5-7-16(28-2)8-6-15/h3-8,13,18,27H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKFRHVYXOHLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a furan derivative, a piperazine derivative, and a thiazole derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.
Reduction: Reduction reactions can occur at the piperazine ring, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structural Analogues and Substituent Effects
- Furan vs. Benzofuran : Replacement of furan-2-yl with benzofuran-2-yl (as in ) increases aromatic surface area, enhancing antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL vs. 25 µg/mL for furan derivatives).
- Piperazine Modifications : The 4-(4-methoxyphenyl)piperazine group in the target compound is distinct from the 4-chlorophenyl or 4-fluorophenyl analogs (e.g., ). Fluorine substitution improves blood-brain barrier penetration but reduces solubility (logP: 3.8 vs. 3.2 for methoxyphenyl) .
- Triazolo-thiazole vs. Triazolo-thiadiazole : Thiadiazole derivatives (e.g., ) exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to thiazole analogs.
Pharmacological Activity Comparison
- Antimicrobial Activity :
- The benzofuran-containing triazolo-thiadiazole derivative () showed superior activity (MIC: 6.25 µg/mL) against E. coli compared to the target compound (MIC: >50 µg/mL), attributed to enhanced lipophilicity.
- Methoxyphenyl-substituted analogs () demonstrated moderate antifungal activity against Candida albicans (IC₅₀: 18 µM), likely due to membrane disruption via thiadiazole sulfur interactions.
- Neuroprotective Potential: Fluorophenyl-substituted analogs () exhibited 70% cell viability in oxidative stress models (vs. 50% for methoxyphenyl derivatives), suggesting fluorine’s role in radical scavenging.
Biological Activity
The compound 5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure
The compound consists of a triazole ring fused with a thiazole moiety, along with a piperazine group substituted by a methoxyphenyl and furan. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Studies have shown that triazole derivatives possess anticancer activity. In vitro assays indicated that the compound significantly inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. The compound has been tested for anxiolytic and antidepressant effects in animal models. Behavioral tests indicated a reduction in anxiety-like behaviors in rodents, which may be attributed to modulation of serotonergic pathways .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Serotonin Receptors : The piperazine component likely interacts with serotonin receptors, influencing mood and anxiety.
- Enzyme Inhibition : Triazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation.
- Membrane Disruption : Antimicrobial activity may result from disruption of microbial cell membranes.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer properties. The compound demonstrated an IC50 value of 20 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Assessment
A behavioral study found that administration of the compound at doses of 10 mg/kg significantly reduced anxiety-like behaviors in the elevated plus maze test. This suggests potential therapeutic applications in treating anxiety disorders .
Q & A
Q. What are the key considerations in designing a synthesis pathway for this compound?
The synthesis involves multi-step reactions, including:
- Cyclization to form the thiazolo-triazole core using α-haloketones and thiosemicarbazides .
- Mannich reactions or alkylation to introduce the furan and piperazine moieties .
- Functional group protection (e.g., hydroxyl groups) to prevent side reactions during coupling steps . Critical parameters include solvent choice (DMF for polar intermediates, chloroform for non-polar steps), temperature control (reflux for cyclization), and catalysts (triethylamine for deprotonation) .
Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan’s β-H at δ 6.3–7.1 ppm) and confirms piperazine coupling .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.47) .
- IR spectroscopy : Identifies key functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Enzyme inhibition : Evaluate binding to kinases or GPCRs using fluorescence polarization .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DOE) : Systematically vary factors like solvent polarity (e.g., DMF vs. acetonitrile) and temperature to identify optimal conditions .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU for hindered amines) .
- Byproduct analysis : Use HPLC to monitor side reactions (e.g., oxidation of furan rings) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative analogs : Synthesize derivatives with modified substituents (Table 1) and compare bioactivity .
- Molecular docking : Map interactions with targets (e.g., 14-α-demethylase in ) to explain discrepancies .
Q. Which computational methods predict biological targets and mechanisms?
- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., PDB ID 3LD6) to prioritize targets .
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Correlate logP values with cytotoxicity to optimize hydrophobicity .
Q. How can derivative design improve pharmacokinetic properties?
- Bioisosteric replacement : Swap furan with thiophene to enhance metabolic stability .
- Prodrug strategies : Esterify the hydroxyl group to improve oral bioavailability .
- Salt formation : Use HCl salts of the piperazine moiety to enhance aqueous solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
